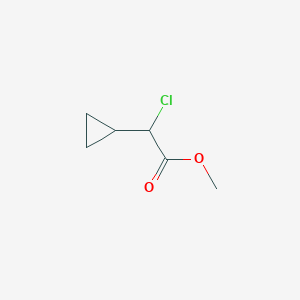

Methyl 2-chloro-2-cyclopropylacetate

Description

Methyl 2-chloro-2-cyclopropylacetate is an organic compound with the molecular formula C6H9ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a cyclopropyl group and a chloro substituent, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name |

methyl 2-chloro-2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJQXFNQWRDALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-2-cyclopropylacetate can be synthesized through several methods. One common approach involves the chlorination of cyclopropylacetic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) and is carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-2-cyclopropylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols under basic conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) with a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent.

Reduction: Performed in anhydrous conditions to prevent hydrolysis of the reducing agent.

Major Products:

Nucleophilic Substitution: Yields substituted cyclopropylacetates.

Oxidation: Produces carboxylic acids or ketones.

Reduction: Results in alcohols.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The compound can participate in several types of reactions due to its structural features:

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.

- Cycloadditions : It can engage in cycloaddition reactions, leading to the synthesis of complex cyclic structures that are crucial in medicinal chemistry .

Organic Synthesis

Methyl 2-chloro-2-cyclopropylacetate serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for the creation of cyclopropane-containing heterocycles, which are vital components in many biologically active compounds .

Medicinal Chemistry

Research indicates that this compound has significant potential in drug development:

- Anticancer Agents : Studies suggest its application in synthesizing compounds with anticancer properties.

- Anticonvulsants and Anti-inflammatory Drugs : this compound has been explored for developing drugs targeting these conditions due to its ability to form derivatives with desired pharmacological activities .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing spirocyclic compounds. The cycloadducts formed through reactions with various nitrone derivatives exhibited yields ranging from 58% to 93%, highlighting the compound's effectiveness as a synthetic intermediate .

Case Study 2: Development of Therapeutics

In medicinal chemistry research, this compound has been utilized to create novel therapeutic agents. Its derivatives have shown promise in pharmacological studies, indicating potential applications as anticancer and anti-inflammatory agents. The compound's reactivity allows for modifications that enhance biological activity .

Data Table: Summary of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of cyclopropane-containing heterocycles |

| Medicinal Chemistry | Development of novel therapeutic agents | Anticancer agents, anticonvulsants |

| Cycloaddition Reactions | Participation in cycloadditions leading to biologically relevant structures | Formation of spirocyclic compounds |

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-cyclopropylacetate involves its reactivity towards nucleophiles and electrophiles. The cyclopropyl group imparts strain to the molecule, making it more reactive. The chloro substituent acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of various products .

Comparison with Similar Compounds

Methyl 2-cyclopropylacetate: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.

Ethyl 2-chloro-2-cyclopropylacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

2-Chloro-2-cyclopropylacetic acid: The acid form of the compound, which can be used in different types of reactions compared to the ester.

Uniqueness: Methyl 2-chloro-2-cyclopropylacetate is unique due to the combination of the cyclopropyl group and the chloro substituent, which enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2-chloro-2-cyclopropylacetate is a compound that has garnered attention in the field of organic chemistry and biological research due to its potential biological activities, particularly in antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C6H10ClO2) features a cyclopropyl group attached to an acetate moiety. The presence of the chlorine atom and the cyclopropyl ring contributes to its unique reactivity and biological activity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Preliminary investigations suggest that it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes such as signal transduction and gene expression. However, the precise molecular targets and pathways are still under investigation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, it has been noted for its efficacy against Gram-positive bacteria, which are often challenging to treat due to their resistance mechanisms .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. Studies have reported that it can inhibit the growth of several fungal species, making it a candidate for further development as an antifungal agent .

Case Studies

Several case studies highlight the biological effects of this compound:

- Case Study on Antibacterial Activity : A study conducted on the compound's effectiveness against Staphylococcus aureus showed a notable reduction in bacterial growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative treatment.

- Fungal Inhibition Study : Another research effort focused on the antifungal properties against Candida albicans, where this compound demonstrated significant inhibition at concentrations that were well tolerated by human cells. This finding suggests a favorable safety profile for therapeutic use .

Research Findings

Recent studies have expanded our understanding of the compound's biological activities:

- In vitro Studies : Various in vitro assays have confirmed the compound's ability to disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant for its antibacterial effects .

- Toxicological Assessments : Toxicity studies indicate that while this compound is effective against pathogens, it exhibits low toxicity toward mammalian cells at therapeutic concentrations. This property is crucial for its potential development as a pharmaceutical agent .

Summary Table of Biological Activities

| Activity | Target Organisms | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | < 8 | Effective against resistant strains |

| Antifungal | Candida albicans | < 16 | Low toxicity towards human cells |

| Enzyme Inhibition | Various microbial enzymes | N/A | Potential mechanism involves enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.